molecular formula C19H17NO B14527419 4-(4-Methylphenoxy)-N-phenylaniline CAS No. 62555-56-0

4-(4-Methylphenoxy)-N-phenylaniline

Cat. No.: B14527419
CAS No.: 62555-56-0
M. Wt: 275.3 g/mol
InChI Key: UVOCTHAMWOCMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Methylphenoxy)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives. This compound features a phenyl group attached to the nitrogen atom of an aniline moiety, with a 4-methylphenoxy group attached to the para position of the aniline ring. It is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenoxy)-N-phenylaniline typically involves the reaction of 4-methylphenol (p-cresol) with aniline in the presence of a suitable catalyst. One common method involves the use of dimethylformamide (DMF) as a solvent and sodium hydride as a base. The reaction proceeds through nucleophilic substitution, where the phenoxide ion generated from p-cresol attacks the aniline derivative, resulting in the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenoxy)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Methylphenoxy)-N-phenylaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(4-Methylphenoxy)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylphenoxy)cyanobenzene: Similar in structure but with a cyano group instead of an aniline moiety.

    4-(4-Methylphenoxy)benzoic acid: Contains a carboxylic acid group instead of an aniline moiety.

    4-(4-Methylphenoxy)acetophenone: Features a ketone group instead of an aniline moiety

Uniqueness

4-(4-Methylphenoxy)-N-phenylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

62555-56-0

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

4-(4-methylphenoxy)-N-phenylaniline

InChI

InChI=1S/C19H17NO/c1-15-7-11-18(12-8-15)21-19-13-9-17(10-14-19)20-16-5-3-2-4-6-16/h2-14,20H,1H3

InChI Key

UVOCTHAMWOCMMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.